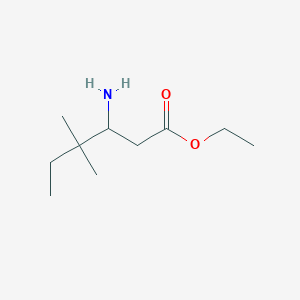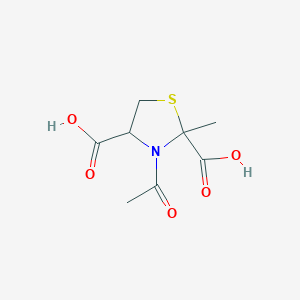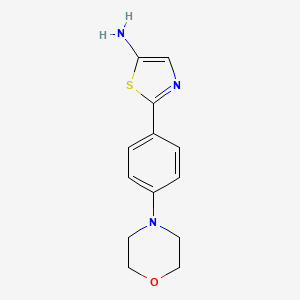
Methyl dibenzyl-L-serinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl dibenzyl-L-serinate is an organic compound that features a dibenzylamino group attached to a hydroxypropanoate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl dibenzyl-L-serinate typically involves the reaction of dibenzylamine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the dibenzylamine attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Solvents such as dichloromethane or toluene are often used, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of methyl 2-(dibenzylamino)-3-oxopropanoate.
Reduction: Formation of methyl 2-(dibenzylamino)-3-hydroxypropanoate or methyl 2-(dibenzylamino)-3-aminopropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl dibenzyl-L-serinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl dibenzyl-L-serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of signal transduction or alteration of metabolic processes.
相似化合物的比较
- Methyl 2-(dimethylamino)-3-hydroxypropanoate
- Methyl 2-(diethylamino)-3-hydroxypropanoate
- Methyl 2-(diphenylamino)-3-hydroxypropanoate
Comparison: Methyl dibenzyl-L-serinate is unique due to the presence of the dibenzylamino group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where bulkier substituents are advantageous. In contrast, compounds with smaller substituents, such as dimethylamino or diethylamino groups, may exhibit different reactivity and interaction profiles.
属性
分子式 |
C18H21NO3 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
methyl 2-(dibenzylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C18H21NO3/c1-22-18(21)17(14-20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3 |
InChI 键 |
VAAGDABRDJFHHK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-hydroxy-5,7-dimethylspiro[chromene-2,1'-cyclobutan]-4(3H)-one](/img/structure/B8613754.png)












